Bactocill
Overview
Description
Synthesis Analysis
The synthesis of complex compounds involves the reaction of specific precursors under controlled conditions to form the desired product. For instance, BaCO3 reacted with graphite in an arc melting furnace to synthesize single crystals of BaC2, showcasing a method of creating compounds with specific crystalline structures (Vohn, Kockelmann, & Ruschewitz, 1999). Similarly, the reaction of elemental barium and graphite at about 1000 K produced polycrystalline BaC2 of high purity, illustrating the versatility of synthesis techniques in achieving different material forms (Vohn, Kockelmann, & Ruschewitz, 1999).
Molecular Structure Analysis
The molecular structure of compounds is critical in determining their chemical behavior and properties. For BaC2, structural investigations confirmed a tetragonal structure, which transitions to a cubic phase at about 520 K, and at low temperatures, a new monoclinic form is observed. This structural versatility impacts the compound's physical and chemical characteristics significantly (Vohn, Kockelmann, & Ruschewitz, 1999).
Chemical Reactions and Properties
Chemical reactions and properties are influenced by the molecular structure and synthesis conditions. For example, the phase transitions of BaC2 from tetragonal to cubic, and then to monoclinic under different temperature conditions, illustrate how structural changes can affect the reactivity and stability of compounds (Vohn, Kockelmann, & Ruschewitz, 1999).
Physical Properties Analysis
The physical properties, such as phase transitions observed for BaC2, are crucial for understanding the material's applications and functionality. The temperature-dependent phase transitions indicate the conditions under which the material maintains its stability and when it undergoes structural changes, which is vital for its potential applications (Vohn, Kockelmann, & Ruschewitz, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are directly tied to the compound's molecular structure and synthesis. The detailed analysis of BaC2's synthesis, structural transitions, and phase behavior provides a comprehensive understanding of its chemical properties, which is essential for predicting its interactions and behavior in various chemical environments (Vohn, Kockelmann, & Ruschewitz, 1999).
Scientific Research Applications
BACTOME Database for Pseudomonas aeruginosa :
- Application : BACTOME is a database system that links DNA- and RNA-sequencing reads of clinical Pseudomonas aeruginosa isolates with pathogen phenotypes, enabling data extraction, filtering, and phenotypic analysis.
- Reference : Hornischer et al. (2018) in Nucleic Acids Research (Hornischer et al., 2018).
BD PHOENIX System for Gram-Negative Rods :
- Application : This system, combined with the BACTEC system and SSTs, improves direct identification and susceptibility testing of gram-negative rods from positive blood cultures without subculture.
- Reference : Funke & Funke-Kissling (2004) in Journal of Clinical Microbiology (Funke & Funke-Kissling, 2004).
BACTEC MGIT 960 System for Mycobacterial Detection :
- Application : The BACTEC MGIT 960 system is suitable for detecting growth of tuberculous and other mycobacterial species, offering shorter detection times than the BACTEC 460 system.
- Reference : Tortoli et al. (1999) in Journal of Clinical Microbiology (Tortoli et al., 1999).
BACTEC System for Rapid Detection of Bacteremia :
- Application : Bactec, a radiometric method, detected 91% of all positive cultures, compared to 88% detected by routine methods, demonstrating its efficiency in rapid detection of bacteremia.
- Reference : Brooks & Sodeman (1974) in American Journal of Clinical Pathology (Brooks & Sodeman, 1974).
Bactocell® in Aquaculture :
- Application : Bactocell® is found to be safe and potentially efficacious in salmonids and all crustaceans at a minimum inclusion level in feed.
- Reference : Bampidis et al. (2019) in EFSA Journal (Bampidis et al., 2019).
Safety And Hazards
Bactocill may cause side effects such as skin rash, diarrhea, nausea, vomiting, and more serious effects like easy bruising/bleeding, signs of a new infection, and others . It is contraindicated in individuals that have experienced a hypersensitivity reaction to any medication in the penicillin family of antibiotics .
properties
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIYWUUZWWBNMB-VICXVTCVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66-79-5 (Parent) | |
Record name | Oxacillin sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007240382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50273924 | |
Record name | Sodium oxacillin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50273924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bactocill | |
CAS RN |
7240-38-2, 1173-88-2 | |
Record name | Oxacillin sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007240382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium oxacillin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50273924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [2S-(2α,5α,6β)]-3,3-dimethyl-6-[[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Monosodium (2S,5R,6R)-3,3-dimethyl-6-(5-methyl-3-phenyl-4-isoxazolecarboxamido)-7-oxo-4-thia-1-azabicyclo [3.2.0] heptane-2-carboxylate monohydrate. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXACILLIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0V6C994Q5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.